1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Overview
Description
The compound “1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The Boc group is attached to one of the nitrogen atoms, and a carboxylic acid group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
ACC1/2 Non-Selective Inhibitors : A study by Chonan et al. (2011) identified fluorine-substituted tert-butoxycarbonyl groups as effective components in ACC1/2 non-selective inhibitors. These inhibitors showed potent activities in enzyme-assay and cell-based assays, and effectively reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Intermediate in Synthesis of Biologically Active Compounds : Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Mixed Ligand Tricarbonyl Complexes : Mundwiler et al. (2004) used tert-butoxycarbonyl derivatives in the preparation of mixed ligand tricarbonyl complexes. These complexes have potential for labeling bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).
Diastereomerically Pure Piperazine-2,5-diones : In research by Nikulnikov et al. (2010), N-tert-butoxycarbonyl-protected α-amino acids underwent microwave-assisted cyclization to produce diastereomerically pure piperazine-2,5-diones (Nikulnikov et al., 2010).
Crystallographic Studies : A study by Kolter et al. (1996) focused on the crystallographic analysis of 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, providing insights into its molecular structure and hydrogen bonding patterns (Kolter et al., 1996).
Future Directions
properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQZOVIVETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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